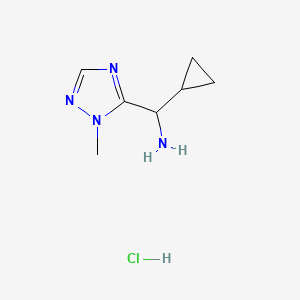

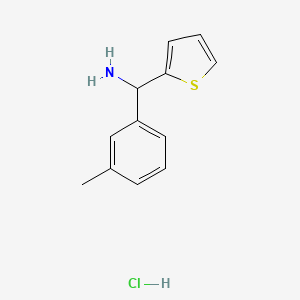

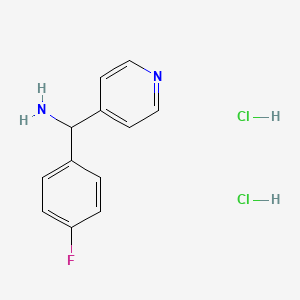

![molecular formula C11H16N4O2 B3095802 4-(4-吡啶基)-4,5,6,7-四氢-3h-咪唑并[4,5-c]吡啶二水合物 CAS No. 1269054-17-2](/img/structure/B3095802.png)

4-(4-吡啶基)-4,5,6,7-四氢-3h-咪唑并[4,5-c]吡啶二水合物

描述

Pyridines are simple six-membered heterocyclic scaffolds found in various natural products, drug molecules, vitamins, and materials . They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of pyridines is a six-membered heterocyclic scaffold . The exact structure of “4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving pyridines can be quite diverse, depending on the functional groups attached to the pyridine ring . The exact reactions that “4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate” would undergo would depend on its specific structure and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyridines, these properties can be influenced by the functional groups attached to the pyridine ring .

科学研究应用

抗癌剂

与 4-(4-吡啶基)-4,5,6,7-四氢-3h-咪唑并[4,5-c]吡啶相关的化合物已因其作为抗癌剂的潜力而被研究。咪唑并[4,5-c]吡啶,例如 1,2-二氢吡啶并[3,4-b]哒嗪,在小鼠中显示出显着的抗肿瘤活性。这些化合物被认为是导致细胞在有丝分裂期积累的有丝分裂抑制剂。已经开发了各种合成方法来生产这些化合物的同系物,重点是环化反应 (Temple、Rose、Comber 和 Rener,1987)。

P2X7 受体拮抗剂

已经描述了一系列四氢咪唑并[4,5-c]吡啶 P2X7 拮抗剂,包括显示出有效 P2X7 拮抗活性的化合物。这些化合物显示出潜在的口服生物利用度并与肝微粒体稳定性相关,表明它们作为治疗剂的潜力。其中一种化合物 JNJ 54166060 是一个显着的例子,显示出作为 P2X7 拮抗剂的高效力 (Swanson 等,2016)。

合成方法和衍生物

咪唑并[4,5-c]吡啶化合物一直是各种合成方法的重点,产生了具有多种应用的一系列衍生物。已经采用氧化环化和并环等技术来生产这些化合物,为药用化学中的进一步探索提供了框架 (Lomov,2016),(Tennant、Wallis 和 Weaver,1999)。

5-HT3 受体拮抗剂

咪唑并[4,5-c]吡啶衍生物已被研究为 5-HT3 受体拮抗剂,可能对治疗与癌症化疗相关的肠易激综合征和恶心有用。已经研究了这些化合物的构效关系,揭示了它们与受体结合及其效力的见解 (Ohta 等,1996)。

VEGFR-2 激酶抑制剂

已经发现了一类 VEGFR-2 激酶抑制剂,包括 3-(4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶-2-基)-1H-喹啉-2-酮。这些化合物已被合成并评估其对 VEGFR-2 激酶的抑制活性,突出了它们在治疗应用中的潜力 (Han 等,2012)。

振动光谱和分子结构

已经对咪唑并[4,5-b]吡啶衍生物的振动光谱、X 射线和分子结构进行了研究,包括 DFT 量子化学计算。这些研究提供了对这些化合物分子特征的宝贵见解,这对于理解它们与生物靶标的相互作用至关重要 (Lorenc 等,2008)。

Akt 活性抑制剂

咪唑并[4,5-c]吡啶类似物已被研究为 Akt (PKB) 激酶拮抗剂,显示出在癌症和关节炎治疗中使用的潜力。这些化合物含有有助于其拮抗活性的特定取代基,展示了咪唑并[4,5-c]吡啶支架在药物设计中的多功能性 (Lippa,2007)。

未来方向

The future directions for research on “4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate” would likely depend on the results of initial studies on its properties and potential applications. Given the importance of pyridines in various fields, it’s possible that this compound could have interesting applications in medicinal chemistry, materials science, or other areas .

作用机制

Target of Action

The primary targets of 4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound that is structurally related to benzene and has a wide range of applications in the pharmaceutical industry .

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, due to the presence of nitrogen in the pyridine ring . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biochemical pathways.

Biochemical Pathways

Pyridine derivatives are known to affect a wide range of biochemical pathways due to their structural similarity to dna bases such as adenine and guanine . This allows them to interact with various enzymes and receptors, influencing the function of these pathways.

Pharmacokinetics

The solubility, polarity, lipophilicity, and hydrogen bonding capacity of pyridine derivatives can contribute to their bioavailability . These properties can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

Pyridine derivatives are known to have various biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.

属性

IUPAC Name |

4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4.2H2O/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11;;/h1-2,4-5,7,10,13H,3,6H2,(H,14,15);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYYRGKSVYLELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC=NC=C3.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

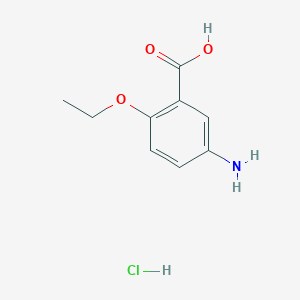

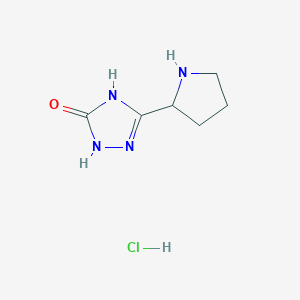

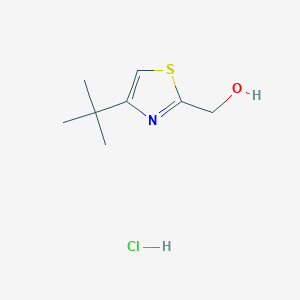

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)

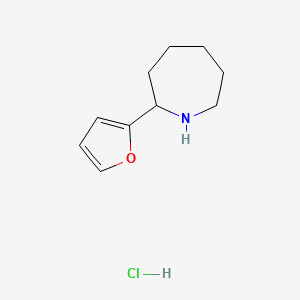

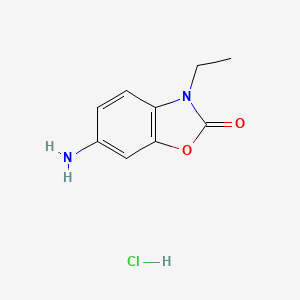

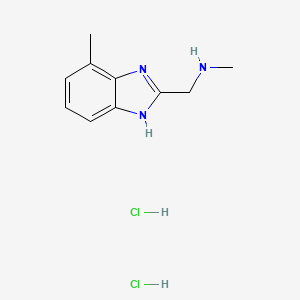

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)

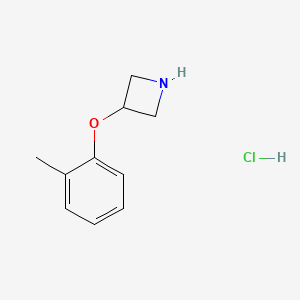

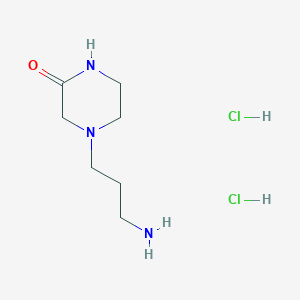

![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3095774.png)